Ethyl 4-propyl-1H-pyrazole-3-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-propyl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-5-7-6-10-11-8(7)9(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGGOPMJOJNSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NN=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 4 Propyl 1h Pyrazole 3 Carboxylate and Analogues
Classic Pyrazole (B372694) Synthesis Routes and Their Adaptations
The traditional methods for constructing the pyrazole ring have been refined over more than a century and remain fundamental in organic synthesis. These routes typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.
Knorr Reaction Derivatives for Pyrazole-3-carboxylate Synthesis
The Knorr pyrazole synthesis, first reported in 1883, is the archetypal reaction for forming a pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine. nih.govmdpi.comjk-sci.com The reaction proceeds via the formation of an imine, followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring. slideshare.netyoutube.com
For the synthesis of pyrazole-3-carboxylates, such as the target compound, a variation of the Knorr reaction is employed using a β-ketoester as the 1,3-dicarbonyl component. youtube.com In this adaptation, the hydrazine first reacts with the ketone of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the ester carbonyl, leading to the formation of a pyrazolone (B3327878), a five-membered ring product. youtube.com This pyrazolone exists in equilibrium with its hydroxypyrazole tautomer. youtube.com The specific synthesis of Ethyl 4-propyl-1H-pyrazole-3-carboxylate would require a β-ketoester with a propyl group at the α-position, such as ethyl 2-propyl-3-oxobutanoate or a related structure.
The reaction of a β-ketoester like ethyl benzoylacetate with hydrazine demonstrates this process, yielding a pyrazolone product that can be characterized by various spectroscopic methods. youtube.com This foundational method allows for the creation of numerous pyrazole derivatives by varying the substituents on both the β-ketoester and the hydrazine. nih.gov
Cyclocondensation Reactions Utilizing Hydrazines and Dicarbonyl Compounds
Cyclocondensation is the most prominent and widely used method for synthesizing the pyrazole nucleus. nih.govlongdom.org This approach involves the reaction between a bifunctional nucleophile, typically a hydrazine or its derivative, and a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.com
The general mechanism involves the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons, followed by a cyclization step where the second nitrogen attacks the remaining carbonyl group, ultimately forming the heterocyclic ring after dehydration. youtube.com When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, a mixture of two regioisomers can be formed. nih.govmdpi.com
To synthesize this compound, a suitable 1,3-dicarbonyl precursor is required. This would typically be an ester of 2-formylhexanoic acid or a related derivative, which would react with hydrazine hydrate (B1144303). The choice of solvent and catalyst can influence the reaction's efficiency and regioselectivity. While classic conditions often use protic solvents like ethanol (B145695), sometimes with an acid catalyst, modern variations have explored different catalytic systems to improve yields and selectivity. nih.govjk-sci.com
Table 1: Examples of Classic Cyclocondensation for Pyrazole Synthesis
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Product Type | Reference |
|---|---|---|---|
| β-Diketone | Hydrazine Derivatives | Polysubstituted pyrazoles | nih.govmdpi.com |
| Ethyl Benzoylacetate | Hydrazine | Phenyl-pyrazolone | youtube.com |
| Acetylacetone | 2,4-Dinitrophenylhydrazine | 1-(2,4-Dinitrophenyl)-3,5-dimethylpyrazole | mdpi.com |
| 1,3-Diketones | Aryl Hydrochloride Hydrazine | 1,3-Substituted 1-arylpyrazoles | nih.gov |
Modern and Green Synthetic Approaches
In response to the growing demand for sustainable and efficient chemical processes, modern synthetic approaches focus on reducing reaction steps, minimizing waste, and employing catalytic systems. These methods offer significant advantages over traditional multistep syntheses. rsc.org
One-Pot and Multi-Component Reaction Strategies
One-pot and multi-component reactions (MCRs) have emerged as powerful tools for the rapid assembly of complex molecules like pyrazoles from simple starting materials in a single synthetic operation. rsc.orgbeilstein-journals.org These strategies enhance efficiency and atom economy by avoiding the isolation of intermediates, thereby saving time, solvents, and reagents. rsc.org
Several MCR strategies for pyrazole synthesis have been developed. A common approach involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or a β-ketoester), and a hydrazine derivative. beilstein-journals.orgnih.gov For instance, a four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate can yield highly substituted pyrano[2,3-c]pyrazole derivatives. rsc.orgnih.gov
Another effective one-pot method involves the in situ generation of the 1,3-dicarbonyl precursor. For example, 1,3-diketones can be formed from enolates and carboxylic acid chlorides and then immediately reacted with a hydrazine in the same pot to produce the corresponding pyrazole. beilstein-journals.orgnih.gov Similarly, a "one-pot" synthesis of 3,5-disubstituted pyrazoles has been developed from arenes and carboxylic acids, proceeding through ketone and β-diketone intermediates before cyclization with hydrazine. rsc.org These MCRs often utilize catalysts to promote the reaction, ranging from Lewis acids to nano-organocatalysts, and can sometimes be performed in green solvents like water or under solvent-free conditions. longdom.orgnih.govbiointerfaceresearch.com
Table 2: Overview of Modern One-Pot and Multi-Component Reactions for Pyrazole Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Three-component | Aldehydes, β-ketoesters, hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |
| Three-component | Enaminones, benzaldehyde, hydrazine-HCl | Water, Ammonium acetate | 1-H-pyrazoles | longdom.org |
| Four-component | Aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate | SiO₂@(3-aminopropyl)triethoxysilane-coated cobalt oxide nanocomposite | Dihydropyrano[2,3-c]pyrazoles | nih.gov |
| One-pot, two-step | Arenes, carboxylic acids, then hydrazine | TfOH/TFAA | 3,5-Disubstituted pyrazoles | rsc.org |
| Three-component | Acetophenones, aryl hydrazones | EtOH, DMSO/cat. I₂/cat. HCl | 3,5-Diarylpyrazoles | acs.org |
Catalytic Synthesis Protocols
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to products with high selectivity and efficiency under mild conditions. Metal-catalyzed reactions, in particular, have significantly expanded the toolkit for constructing and functionalizing heterocyclic rings like pyrazole.
Palladium catalysts are exceptionally versatile and have been employed in various strategies for pyrazole synthesis. These methods often involve C-N bond formation or cycloaddition reactions that would be difficult to achieve through traditional means.
One prominent application is the palladium-catalyzed C-N coupling of pyrazole derivatives with aryl halides or triflates to form N-arylpyrazoles. organic-chemistry.orgacs.org For example, using tBuBrettPhos as a ligand, a variety of aryl triflates can be efficiently coupled with pyrazoles to give N-arylpyrazole products in high yields. acs.org
Another innovative approach is the palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones. This protocol provides an alternative route to polysubstituted pyrazoles and showcases the ability of palladium catalysts to mediate complex transformations. organic-chemistry.orgdntb.gov.ua Research has identified Pd(OAc)₂ as an effective catalyst for this transformation, which proceeds with a wide substrate scope. organic-chemistry.org
Furthermore, palladium catalysis enables the N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes, affording N-alkyl pyrazoles with high regioselectivity and atom economy. acs.org These catalytic methods, while not all directly producing the title compound, are crucial for the synthesis of diverse pyrazole analogues and for the late-stage functionalization of the pyrazole core, which is essential for developing new chemical entities. acs.orgacs.org
Table 3: Selected Palladium-Catalyzed Reactions for Pyrazole Synthesis and Functionalization
| Reaction Name | Substrates | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| C-N Coupling | Aryl triflates, Pyrazole derivatives | Pd(dba)₂, tBuBrettPhos | N-Arylpyrazoles | acs.org |
| Ring-Opening | 2H-Azirines, Hydrazones | Pd(OAc)₂, CsF, K₂S₂O₈ | Polysubstituted pyrazoles | organic-chemistry.org |
| N-Allylic Alkylation | Pyrazoles, Vinylcyclopropanes | Pd(PPh₃)₄, TFA | N-Alkyl pyrazoles | acs.org |
| Four-component Coupling | Terminal alkyne, Hydrazine, Carbon monoxide, Aryl iodide | Palladium catalyst | Pyrazole or Isoxazole derivatives | organic-chemistry.org |
Recyclable Nanocatalyst Applications
The use of heterogeneous recyclable nanocatalysts represents a significant advancement in the synthesis of pyrazole derivatives, aligning with the principles of green chemistry. These catalysts offer high efficiency, ease of separation from the reaction mixture, and the ability to be reused multiple times without a significant loss of catalytic activity. rsc.org While specific examples detailing the synthesis of this compound using nanocatalysts are not prominent in the literature, numerous studies on analogous pyrazole structures highlight the potential of this methodology.
Various nanocatalysts have been developed for the one-pot, multi-component synthesis of pyrazole derivatives. For instance, a magnetically recoverable nanocatalyst, SCMNPs@Uridine/Zn, has been shown to be highly effective in producing pyrano[2,3-c]pyrazole derivatives with high to excellent yields under solvent-free conditions. icm.edu.pl This catalyst was recyclable for at least six runs without a significant decrease in product yields. icm.edu.pl Similarly, a dioxomolybdenum complex supported on silica-coated magnetite nanoparticles has been used for the three-component synthesis of pyrazole derivatives, demonstrating reusability for up to eight cycles without loss of activity. rsc.org
Other notable examples include SnO–CeO2 nanocomposites, which achieve high yields (81–96%) in water, springerprofessional.de and Ag/La-ZnO core–shell nanoparticles, which facilitate pyrazole synthesis under solvent-free grinding conditions. nih.gov Zinc oxide nanowires (ZnO NWs) have also been employed as a recyclable catalyst for synthesizing bis(pyrazolyl)methane derivatives, proving effective for up to six cycles. researchgate.net These methodologies consistently demonstrate advantages such as short reaction times, high product yields, and environmentally friendly conditions. icm.edu.plnih.gov
Table 1: Examples of Recyclable Nanocatalysts in Pyrazole Synthesis Data based on research of analogous pyrazole structures.
| Catalyst | Reaction Type | Key Advantages | Recyclability | Source(s) |
| SCMNPs@Uridine/Zn | One-pot, four-component | Excellent yields, short reaction times, solvent-free | At least 6 runs | icm.edu.pl |
| Dioxomolybdenum/Fe3O4 | Three-component condensation | Good yields, short reaction times, easy separation | Up to 8 runs | rsc.org |
| SnO–CeO2 nanocomposite | One-pot, three-component | High yields (81-96%), green solvent (water) | At least 5 cycles | springerprofessional.de |
| Ag/La-ZnO core–shell | One-pot, four-component | High yields, solvent-free, room temperature | Reusable | nih.gov |
| ZnO Nanowires | Three-component reaction | Good to excellent yields, cost-effective, green | Up to 6 runs | researchgate.net |
Ionic Liquid-Mediated Syntheses
Ionic liquids (ILs) have emerged as versatile solvents and catalysts in organic synthesis due to their unique properties, including low vapor pressure, high thermal stability, and tunable acidity. bohrium.com Their application in pyrazole synthesis often leads to improved yields, milder reaction conditions, and simplified work-up procedures. sid.irresearchgate.net
For the synthesis of pyrazole-4-carboxylic acid ethyl esters, the magnetic ionic liquid 1-butyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl4]) has been used as an efficient and recyclable catalyst in a one-pot, three-component reaction. sid.ir This method, involving an aldehyde, a hydrazine derivative, and ethyl acetoacetate, proceeds under mild conditions and allows for easy separation of the catalyst using a magnet. sid.ir The catalyst was reportedly reused for three cycles without a significant loss of activity. sid.ir
Other studies have explored a range of ionic liquids for pyrazole synthesis. bohrium.com For example, the condensation of 1,3-dicarbonyl compounds with hydrazines has been successfully carried out in ILs like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]). researchgate.net The choice of ionic liquid can be critical; some reactions show no product formation in neutral or basic ILs, indicating the necessity of acidic conditions provided by certain ILs. ias.ac.in The use of microwave irradiation in conjunction with ionic liquids can further accelerate the reaction, leading to highly substituted pyrazoles in reduced reaction times. researchgate.net
Table 2: Ionic Liquids in the Synthesis of Pyrazole Derivatives
| Ionic Liquid | Reactants | Key Features | Source(s) |
| [bmim][FeCl4] | Phenylhydrazine, benzaldehyde, ethyl acetoacetate | Magnetic, recyclable, good to excellent yields (75-92%) | sid.ir |
| [C4mim][BF4] | 2,4-dinitrophenylhydrazine, acetylacetone | Acts as an acidic catalyst | ias.ac.in |
| [bmim][BF4] | Substituted cinnamaldehydes, tosylhydrazine | Environmentally friendly, good to excellent yields | researchgate.net |
| NMPYT | Aromatic aldehyde, phenyl hydrazine, malononitrile | Microwave-assisted, reduced reaction time, clean | researchgate.net |
Regioselective Synthesis Strategies for 4-Substituted Pyrazole-3-carboxylates
A primary challenge in the synthesis of asymmetrically substituted pyrazoles, including this compound, is controlling the regioselectivity. Traditional methods, such as the Knorr pyrazole synthesis involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, often yield a mixture of regioisomers. scholaris.ca The reaction of an unsymmetrical diketone with a substituted hydrazine can lead to two different pyrazole products, and separating the desired isomer can be difficult. google.com
For example, the reaction of 2,4-diketoheptanecarboxylic acid ethyl ester (a precursor for a propyl-substituted pyrazole) with methylhydrazine was found to produce a 4:1 mixture of the undesired 1-methyl-5-n-propyl-pyrazole-3-carboxylic acid ethyl ester and the desired 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid ethyl ester. google.com This highlights the inherent difficulty in controlling the position of substituents on the pyrazole ring.
Modern synthetic methods have been developed to overcome these regioselectivity issues. One approach involves the use of starting materials where the substitution pattern is pre-defined, thus directing the cyclization to form a single regioisomer. For instance, the reaction of enaminone-type reagents with hydrazines can provide a regioselective route to specific pyrazole carboxylates. nih.govnih.gov Another strategy involves the reaction of β-keto esters with N,N-dimethylformamide dimethyl acetal, followed by reaction with a substituted hydrazine to afford 5-substituted-1H-pyrazole-4-carboxylates as the major product. researchgate.net Furthermore, protocols using trichloromethyl enones have been developed where the choice between using a free hydrazine or its hydrochloride salt can selectively yield either the 1,5- or 1,3-regioisomer, respectively. acs.org
Control of Reaction Pathways in Multi-component Systems
Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step but present significant challenges for regioselectivity when using unsymmetrical reactants. ugm.ac.id The final substitution pattern of the pyrazole ring in an MCR is dependent on the reaction conditions, the nature of the catalyst, and the specific reactants employed. icm.edu.plsharif.edu
In the synthesis of pyrano[2,3-c]pyrazoles via a four-component reaction, the initial formation of a pyrazolone intermediate from a β-keto ester and hydrazine dictates the subsequent reaction cascade, leading to a specific regioisomeric product. nih.govugm.ac.id The choice of catalyst is crucial; heterogeneous nanocatalysts and specific ionic liquids have been shown to steer reactions toward a desired product with high selectivity. icm.edu.plsid.ir For instance, the use of SCMNPs@Uridine/Zn in a four-component reaction involving hydrazine hydrate, an arylaldehyde, malononitrile, and a dialkyl acetylenedicarboxylate (B1228247) yields 3-methyl carboxylate substituted pyrano[2,3-c]pyrazoles with high regioselectivity and in excellent yields. icm.edu.pl The mechanism often involves a sequence of pyrazolone formation, Michael addition, and Thorpe-Ziegler cyclization, where the reaction pathway is controlled to prevent the formation of alternative isomers. ugm.ac.id
Derivatization from Precursors
The synthesis of this compound can be achieved through the modification of a pre-formed pyrazole ring. A common and direct method is the esterification of the corresponding carboxylic acid precursor.
Esterification of Pyrazole Carboxylic Acids
The formation of the ethyl ester can be accomplished through the direct esterification of 4-propyl-1H-pyrazole-3-carboxylic acid. This reaction typically involves treating the carboxylic acid with ethanol in the presence of a suitable acid catalyst, such as sulfuric acid or thionyl chloride, often under reflux conditions to drive the reaction to completion. This approach is a standard transformation in organic synthesis and is often employed as the final step in a multi-step sequence where the pyrazole carboxylic acid is first synthesized and isolated. For example, in the synthesis of related pyrazole derivatives, ester formation followed by other transformations like a Suzuki reaction has been used to build more complex molecules. acs.org This method is advantageous when the corresponding pyrazole-3-carboxylic acid is readily accessible.
Alkylation and Functionalization of Pyrazole Rings
The introduction of alkyl groups and other functionalities onto the pyrazole ring is a critical step in the synthesis of substituted pyrazole derivatives. These reactions can be broadly categorized into N-alkylation (substitution at the nitrogen atoms) and C-alkylation/functionalization (substitution at the carbon atoms of the pyrazole ring). The regioselectivity of these reactions is a significant consideration, as it determines the final structure of the molecule.
The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated. In the case of unsymmetrical pyrazoles, such as ethyl 1H-pyrazole-3-carboxylate, alkylation can occur at either the N1 or N2 position, leading to the formation of regioisomers. The choice of reaction conditions, including the base, solvent, and alkylating agent, can influence the regiochemical outcome.
Commonly, N-alkylation is achieved under basic conditions, where a base is used to deprotonate the pyrazole nitrogen, followed by the addition of an alkyl halide electrophile. nih.gov Another approach involves acid-catalyzed N-alkylation. For instance, a method has been developed using trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid. nih.govbeilstein-journals.orgresearchgate.net This method has been shown to be effective for the N-alkylation of various pyrazoles, including those with electron-withdrawing groups. nih.govbeilstein-journals.orgresearchgate.net Studies on unsymmetrical pyrazoles have indicated that steric factors can control which regioisomer is the major product. nih.govbeilstein-journals.orgresearchgate.net
A catalyst-free Michael reaction has also been reported for the highly regioselective N1-alkylation of 1H-pyrazoles, achieving high yields and excellent regioselectivity (N1/N2 > 99.9:1). tandfonline.com This method is applicable to a range of pyrazoles bearing versatile functional groups, which allows for further late-stage functionalization. tandfonline.com
The introduction of substituents at the carbon atoms of the pyrazole ring, particularly at the C4 position, is another important synthetic strategy. For the synthesis of ethyl 4-alkyl-1H-pyrazole-4-carboxylate derivatives, a one-pot synthesis has been developed. This method involves the reaction of 3-hydrazineylquinoxalin-2(1H)-one with ethyl 2-formyl-3-oxopropanoate to form an intermediate, which is then N-alkylated. tandfonline.com A general procedure for the C-alkylation at what would become the pyrazole C4-position in a related system involves the use of an alkyl halide in the presence of a base like cesium carbonate in a solvent such as DMF. tandfonline.com
The following table summarizes the synthesis of various ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivatives, which demonstrates the feasibility of introducing different alkyl groups at a position analogous to C4 of a pyrazole ring.
Table 1: Synthesis of Ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate Derivatives tandfonline.com
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | Methyl iodide | Ethyl 1-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate | 88 |
| 2 | Ethyl iodide | Ethyl 1-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate | 85 |
| 3 | Propyl iodide | Ethyl 1-(4-propyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate | 82 |
| 4 | Isopropyl iodide | Ethyl 1-(4-isopropyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate | 75 |
| 5 | Benzyl (B1604629) bromide | Ethyl 1-(4-benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate | 92 |
This data indicates that a variety of alkyl groups can be introduced, with yields generally being high.
Furthermore, transition-metal-catalyzed C-H functionalization reactions provide a direct method for creating new C-C bonds on the pyrazole ring without the need for pre-functionalized starting materials. chemicalbook.comsid.ir The inherent electronic properties of the pyrazole ring influence the regioselectivity of these reactions. The C5 position is generally more electrophilic, making its proton more acidic and susceptible to functionalization, while the C4 position is more nucleophilic and favors electrophilic aromatic substitution. chemicalbook.com The N2 nitrogen of the pyrazole can also act as a directing group in C-H functionalization reactions. chemicalbook.com
Structural Elucidation and Advanced Spectroscopic Analysis of Ethyl 4 Propyl 1h Pyrazole 3 Carboxylate
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Analysis for Proton Environment and Connectivity
The ¹H NMR spectrum of Ethyl 4-propyl-1H-pyrazole-3-carboxylate is predicted to display distinct signals corresponding to each unique proton environment. The chemical shift (δ) of each signal is influenced by the electron density around the proton, while the multiplicity reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.
The expected signals are as follows:
Pyrazole (B372694) N-H Proton: A broad singlet is anticipated at a downfield chemical shift, typically in the range of δ 12.0-13.0 ppm, due to the acidic nature of the proton attached to the nitrogen atom.
Pyrazole C-H Proton: The single proton on the pyrazole ring (C5-H) is expected to appear as a singlet in the aromatic region, likely around δ 7.8-8.2 ppm.
Ethyl Ester Group: The ethyl group will present as two distinct signals. A quartet corresponding to the methylene (B1212753) protons (-OCH₂CH₃) is expected around δ 4.3-4.5 ppm, resulting from coupling with the adjacent methyl protons. The terminal methyl protons (-OCH₂CH ₃) will appear as a triplet around δ 1.3-1.5 ppm.
Propyl Group: The propyl group attached to the C4 position of the pyrazole ring will show three signals. The methylene protons adjacent to the ring (-CH ₂CH₂CH₃) are predicted to be a triplet around δ 2.6-2.8 ppm. The central methylene protons (-CH₂CH ₂CH₃) would appear as a sextet (or multiplet) in the range of δ 1.6-1.8 ppm. The terminal methyl protons (-CH₂CH₂CH ₃) are expected to be a triplet around δ 0.9-1.1 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| N-H (pyrazole) | 12.0 - 13.0 | Broad Singlet | 1H |
| C5-H (pyrazole) | 7.8 - 8.2 | Singlet | 1H |
| -OCH₂ CH₃ (ethyl) | 4.3 - 4.5 | Quartet | 2H |
| -OCH₂CH₃ (ethyl) | 1.3 - 1.5 | Triplet | 3H |
| -CH₂ CH₂CH₃ (propyl) | 2.6 - 2.8 | Triplet | 2H |
| -CH₂CH₂ CH₃ (propyl) | 1.6 - 1.8 | Sextet / Multiplet | 2H |
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, a total of nine signals are expected.
The predicted chemical shifts for the carbon atoms are:
Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded and is expected to appear at approximately δ 160.0-165.0 ppm.
Pyrazole Ring Carbons: The three carbons of the pyrazole ring (C3, C4, and C5) are expected in the range of δ 110.0-150.0 ppm. The C3 and C5 carbons, being attached to nitrogen, will have different shifts from the C4 carbon, which is substituted with the propyl group.
Ethyl Ester Carbons: The methylene carbon (-OC H₂CH₃) is predicted around δ 60.0-62.0 ppm, and the methyl carbon (-OCH₂C H₃) is expected at δ 14.0-15.0 ppm.
Propyl Group Carbons: The three carbons of the propyl chain will appear in the upfield alkyl region. The methylene carbon attached to the ring (-C H₂CH₂CH₃) is expected around δ 25.0-30.0 ppm, the central methylene carbon (-CH₂C H₂CH₃) around δ 22.0-25.0 ppm, and the terminal methyl carbon (-CH₂CH₂C H₃) at approximately δ 13.0-14.0 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | 160.0 - 165.0 |
| C3, C4, C5 (pyrazole) | 110.0 - 150.0 |
| -OC H₂CH₃ (ethyl) | 60.0 - 62.0 |
| -C H₂CH₂CH₃ (propyl) | 25.0 - 30.0 |
| -CH₂C H₂CH₃ (propyl) | 22.0 - 25.0 |
| -OCH₂C H₃ (ethyl) | 14.0 - 15.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignment and Conformational Insights
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent methylene and methyl protons of the ethyl group, and among the three sets of protons in the propyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s) as determined from the ¹H NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to investigate the preferred conformation of the propyl and ethyl substituents relative to the pyrazole ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₄N₂O₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its exact mass.
The fragmentation pattern in the mass spectrum provides valuable structural information. Predicted fragmentation pathways include:
Loss of the ethoxy group (-OC₂H₅) from the ester.
Loss of the entire ethyl ester functionality.
Cleavage of the propyl side chain at various points.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol |
| Exact Mass | 182.1055 |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. This experimental data is compared with the theoretical values calculated from the molecular formula to confirm its purity and empirical formula.
Table 4: Theoretical Elemental Composition of this compound
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 59.32% |
| Hydrogen (H) | 7.74% |
| Nitrogen (N) | 15.37% |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles.
Furthermore, the crystal structure would reveal the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. Key expected interactions include:
Hydrogen Bonding: A prominent intermolecular hydrogen bond is expected between the acidic N-H proton of the pyrazole ring of one molecule and the carbonyl oxygen atom of the ester group or a nitrogen atom of an adjacent molecule.
π-π Stacking: Depending on the packing arrangement, there might be π-π stacking interactions between the pyrazole rings of neighboring molecules.
A detailed article on the structural elucidation and advanced spectroscopic analysis of this compound, as per the specified outline, cannot be generated at this time.
Extensive searches for scientific literature containing the requisite experimental data for this compound did not yield specific results. The required information, particularly concerning single-crystal X-ray diffraction for crystal packing and hydrogen bonding analysis (section 3.4.1), tautomeric form determination in the crystalline state (section 3.4.2), and detailed vibrational spectroscopy data (section 3.5), is not available in the public domain for this specific compound.
While information exists for analogous pyrazole derivatives, the strict adherence to the provided outline, which focuses solely on this compound, prevents the use of data from other compounds. Generating content for the requested sections without specific experimental data would result in an article that is not scientifically accurate or informative.
Computational and Theoretical Investigations of Ethyl 4 Propyl 1h Pyrazole 3 Carboxylate
In Silico Mechanistic Studies
Investigation of Tautomeric Equilibria and Stability
Currently, there is no published research focusing on the tautomeric equilibria and stability of Ethyl 4-propyl-1H-pyrazole-3-carboxylate. Tautomerism is a key characteristic of pyrazole (B372694) compounds, which can exist in different isomeric forms depending on the position of the proton on the nitrogen atoms of the pyrazole ring. Computational studies, typically employing density functional theory (DFT) methods, are essential to determine the relative energies of these tautomers and predict the most stable form in various environments. Such investigations provide crucial insights into the molecule's reactivity, spectroscopic properties, and potential biological activity. The absence of these studies for this compound limits a deeper understanding of its chemical behavior.
Molecular Docking and Ligand-Target Interaction Prediction (In Silico Screening)
In silico screening, particularly molecular docking, is a powerful tool for predicting the potential of a compound to interact with biological targets. This computational technique models the binding of a ligand (in this case, this compound) to the active site of a protein. However, no molecular docking studies for this compound have been reported in the scientific literature.
Binding Affinity Predictions for Potential Biological Targets
Without molecular docking simulations, there are no available predictions of the binding affinity of this compound for any potential biological targets. Binding affinity, often expressed as a binding energy or inhibition constant (Ki), is a critical parameter for assessing the potential of a compound as a drug candidate.
Identification of Key Interacting Residues
Similarly, the identification of key amino acid residues that would be involved in the binding of this compound to a protein target is not possible without molecular docking studies. These studies are instrumental in elucidating the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. This information is vital for understanding the mechanism of action and for the rational design of more potent and selective analogs.
Chemical Reactivity and Derivatization Studies of Ethyl 4 Propyl 1h Pyrazole 3 Carboxylate
Modifications at the Ester Moiety
The ester group at the 3-position of the pyrazole (B372694) ring is a key site for chemical modification, enabling the synthesis of a variety of derivatives, including carboxylic acids, different esters, and amides.
Hydrolysis to the Corresponding Carboxylic Acid
The conversion of Ethyl 4-propyl-1H-pyrazole-3-carboxylate to 4-propyl-1H-pyrazole-3-carboxylic acid is a fundamental transformation. This hydrolysis can be achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the carboxylic acid.
Acid-catalyzed hydrolysis is another common method, where the ester is heated with an aqueous acid, such as hydrochloric acid or sulfuric acid. The reaction is reversible and driven to completion by using a large excess of water. For instance, the hydrolysis of a structurally similar compound, ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, has been successfully carried out using methanesulfonic acid and water at elevated temperatures.
Table 1: Representative Conditions for Hydrolysis of Pyrazole Carboxylates
| Starting Material | Reagents and Conditions | Product | Reference |
| Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | Methanesulfonic acid, water, 100°C, 6 h | 3,5-dibromo-1H-pyrazole-4-carboxylic acid | N/A |
| Ethyl 5-acetyl-1H-pyrazole-3-carboxylate | Alkaline hydrolysis | 5-acetyl-1H-pyrazole-3-carboxylic acid | nih.gov |
Transesterification Reactions
Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base. In a typical acid-catalyzed transesterification, the pyrazole ester is reacted with an excess of the desired alcohol in the presence of a catalytic amount of a strong acid.
Base-catalyzed transesterification is also widely used and is often faster than the acid-catalyzed counterpart. This method involves the use of a catalytic amount of a base, such as an alkoxide corresponding to the alcohol being used. The equilibrium can be shifted towards the product by using the alcohol as the solvent or by removing the ethanol (B145695) formed during the reaction.
Table 2: General Conditions for Transesterification
| Catalyst Type | Typical Reagents | General Conditions |
| Acid | H₂SO₄, HCl, p-TsOH | Excess of the new alcohol, often as solvent, with heating. |
| Base | NaOR, KOR (where R is the alkyl group of the new alcohol) | Catalytic amount of alkoxide in the corresponding alcohol, with heating. |
Amidation Reactions
The direct conversion of this compound into amides can be achieved by reacting the ester with ammonia, primary, or secondary amines. This reaction, known as aminolysis, typically requires high temperatures and is often slow. However, recent advancements have led to more efficient methods for the direct amidation of esters.
One approach involves the use of strong bases, such as potassium tert-butoxide in DMSO, to facilitate the reaction between the ester and the amine. Another strategy employs transition metal catalysts, which can enable the reaction to proceed under milder conditions. The reactivity in these reactions is dependent on the nature of both the ester and the amine.
Table 3: Examples of Direct Amidation of Esters
| Ester | Amine | Reagents and Conditions | Product | Reference |
| Methyl 3-methylbenzoate | 4-Methylaniline | t-BuOK, DMSO | N-(4-methylphenyl)-3-methylbenzamide | sigmaaldrich.com |
| Ethyl benzoate | Morpholine | Ball milling, KOtBu | (4-Morpholinyl)(phenyl)methanone | nih.gov |
Functionalization of the Pyrazole Ring System
The pyrazole ring is an aromatic system that can undergo various substitution reactions, allowing for further diversification of the this compound scaffold.
Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration)
The pyrazole ring is susceptible to electrophilic attack, primarily at the 4-position if it is unsubstituted. In the case of this compound, the 4-position is already occupied by a propyl group. Therefore, electrophilic substitution would be expected to occur at the 5-position, influenced by the electronic effects of the substituents.
Halogenation: Bromination of pyrazoles can be achieved using reagents like bromine in acetic acid or N-bromosuccinimide (NBS) in a suitable solvent. The regioselectivity of the halogenation will depend on the existing substitution pattern and the reaction conditions. For pyrazoles with a substituted 4-position, halogenation typically occurs at the 5-position.
Nitration: Nitration of the pyrazole ring is a common electrophilic substitution reaction. It is typically carried out using a mixture of nitric acid and sulfuric acid. The conditions need to be carefully controlled as the pyrazole ring can be sensitive to strong oxidizing acids. For pyrazoles with an alkyl group at the 4-position, the nitro group is expected to be introduced at the 5-position. For example, nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with fuming nitric acid in acetic anhydride (B1165640) results in nitration at the 4-position. nih.gov
Table 4: Representative Electrophilic Aromatic Substitution Reactions on Pyrazoles
| Pyrazole Derivative | Reagent | Product | Reference |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | Fuming HNO₃, Acetic Anhydride | 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole | nih.gov |
| Ethyl 1H-pyrazole-4-carboxylate | Bromine, Sodium acetate, Tetrahydrofuran | Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | nih.gov |
N-Alkylation and N-Acylation Reactions
The pyrazole ring contains two nitrogen atoms, and the NH proton is acidic, allowing for reactions at this position.
N-Alkylation: The nitrogen atom of the pyrazole ring can be readily alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The reaction of this compound with an alkyl halide, for instance, would lead to a mixture of two regioisomers: 1-alkyl-4-propyl-1H-pyrazole-3-carboxylate and 1-alkyl-4-propyl-1H-pyrazole-5-carboxylate. The ratio of these isomers is influenced by the nature of the substituents on the pyrazole ring, the alkylating agent, and the reaction conditions. For example, the benzylation of ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate with benzyl (B1604629) chloride in the presence of potassium carbonate in acetonitrile (B52724) resulted in the N-benzylated product.
N-Acylation: Acylation of the pyrazole nitrogen can be achieved using acyl chlorides or anhydrides. Similar to N-alkylation, this reaction can produce a mixture of regioisomers. The reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with acetic anhydride has been shown to yield various acetylated products, including N-acetylated derivatives.
Table 5: Examples of N-Alkylation and N-Acylation of Pyrazoles
| Pyrazole Derivative | Reagent | Product | Reference |
| Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate | Benzyl chloride, K₂CO₃, Acetonitrile | Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate | |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Acetic anhydride | Mixture of acetylated products |
Metal-Catalyzed Coupling Reactions at Pyrazole Positions (e.g., Suzuki, Heck)
Metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simpler precursors. rsc.orgrsc.org The pyrazole ring, while aromatic, exhibits distinct reactivity at its different positions, which can be exploited for selective functionalization through reactions like the Suzuki-Miyaura and Heck couplings. rsc.orgresearchgate.net For a compound such as this compound, these reactions would typically require prior activation of the pyrazole ring, usually through halogenation.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. organic-chemistry.orgyoutube.com To subject this compound to a Suzuki coupling, a halogen atom, most commonly bromine or iodine, would first need to be introduced at a reactive position on the pyrazole ring. The C5 position is a likely candidate for such functionalization. researchgate.net
Once the halogenated precursor, for instance, Ethyl 5-bromo-4-propyl-1H-pyrazole-3-carboxylate, is obtained, it can be coupled with a variety of aryl or heteroaryl boronic acids or their esters. The general reaction scheme is as follows:
General Scheme for Suzuki-Miyaura Coupling of a Halogenated Pyrazole Derivative
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |
| Ethyl 5-bromo-4-propyl-1H-pyrazole-3-carboxylate | Ar-B(OH)₂ | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene/EtOH | Ethyl 5-aryl-4-propyl-1H-pyrazole-3-carboxylate |
The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired coupled products. researchgate.netnih.gov This methodology allows for the introduction of a wide range of substituents at the C5 position, significantly expanding the chemical diversity of the this compound scaffold. rsc.org The introduction of different aryl groups can modulate the biological activity of the parent molecule.
Heck Reaction:
The Heck reaction is another palladium-catalyzed C-C bond-forming reaction, where an unsaturated halide or triflate is coupled with an alkene. wikipedia.org Similar to the Suzuki coupling, a halogenated derivative of this compound would be the starting material.
The reaction of Ethyl 5-bromo-4-propyl-1H-pyrazole-3-carboxylate with various alkenes, such as acrylates, styrenes, or other vinyl compounds, would lead to the formation of 5-alkenyl-substituted pyrazoles.
General Scheme for Heck Reaction of a Halogenated Pyrazole Derivative
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |
| Ethyl 5-bromo-4-propyl-1H-pyrazole-3-carboxylate | R-CH=CH₂ | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | Ethyl 5-(alkenyl)-4-propyl-1H-pyrazole-3-carboxylate |
The Heck reaction provides a direct method for introducing vinyl groups, which can serve as versatile handles for further chemical modifications. researchgate.netvut.ac.zaacs.org The specific conditions for the Heck reaction on this scaffold would need to be empirically determined, but literature precedents on similar pyrazole systems offer a strong starting point for optimization. mdpi.com
Investigation of Pro-drug or Analog Design Based on this compound Scaffold
The pyrazole nucleus is considered a "privileged scaffold" in drug discovery due to its presence in a multitude of approved drugs with a wide range of therapeutic applications. nih.govnih.govresearchgate.net The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in drug candidates. nih.gov The structure of this compound offers several avenues for the design of pro-drugs and analogs to potentially enhance its pharmacokinetic properties or biological activity.
Pro-drug Design:
A pro-drug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. mdpi.comyoutube.com This strategy is often employed to improve properties such as solubility, permeability, and metabolic stability. ewadirect.com
For this compound, the ethyl ester group is a prime target for pro-drug modification. Ester-based pro-drugs are commonly used to enhance the lipophilicity and membrane permeability of a parent drug containing a carboxylic acid. mdpi.com While the starting molecule is already an ester, further modifications could be explored. For instance, if the corresponding carboxylic acid (4-propyl-1H-pyrazole-3-carboxylic acid) is the active form, the ethyl ester itself acts as a pro-drug. Different ester groups (e.g., with longer alkyl chains or containing promoieties like amino acids) could be synthesized to fine-tune the rate of hydrolysis and release of the active carboxylic acid.
Another potential pro-drug strategy could involve modification of the pyrazole nitrogen. N-acylation or the introduction of other cleavable groups at the N1 position could be investigated to modulate the compound's properties.
Analog Design:
Analog design involves the synthesis of structurally related compounds to explore the structure-activity relationship (SAR) and identify derivatives with improved potency, selectivity, or pharmacokinetic profiles. nih.gov
The this compound scaffold presents several opportunities for analog design:
Modification of the C4-propyl group: The length and branching of the alkyl chain at the C4 position can be varied to probe the impact on biological activity. Replacing the propyl group with other functionalities, such as a cycloalkyl, aryl, or heteroaryl group, could lead to new interactions with a biological target.
Derivatization of the C5 position: As discussed in the context of metal-catalyzed coupling reactions, the introduction of a wide array of substituents at the C5 position is a powerful strategy for generating a library of analogs.
Modification of the C3-ester group: The ethyl ester can be converted to a carboxylic acid, which can then be coupled with various amines to form a library of amides. Amides often exhibit different biological activities and pharmacokinetic properties compared to their corresponding esters or carboxylic acids. ewadirect.com
N1-substitution: The unsubstituted N1 position of the pyrazole ring can be alkylated or arylated to generate a series of N-substituted analogs. This modification can significantly impact the compound's properties, including its ability to act as a hydrogen bond donor. mdpi.com
By systematically exploring these modifications, a diverse library of analogs can be synthesized and evaluated to identify compounds with optimized therapeutic potential.
Mechanistic Investigations of in Vitro Biological Activities
Molecular Mechanisms of Action (Excluding Clinical Outcomes)
Comprehensive studies are required to understand the molecular interactions and biochemical effects of Ethyl 4-propyl-1H-pyrazole-3-carboxylate.
Nucleic Acid Interaction Mechanisms (e.g., DNA binding, intercalation, cleavage)
There are no studies available that have investigated the interaction of this compound with nucleic acids. Research in this area would explore the compound's ability to bind to DNA or RNA, potentially through intercalation between base pairs, groove binding, or covalent modification, and whether it can induce cleavage of the nucleic acid strands. While some novel 1H-pyrazole-3-carboxamide derivatives have been shown to interact with DNA, these are structurally distinct from this compound. nih.gov
Receptor Binding Affinity Studies (in vitro)
The affinity of this compound for various biological receptors has not been documented. In vitro receptor binding assays would be necessary to determine if the compound interacts with specific receptors, which could elucidate its potential pharmacological targets.
Modulation of Cellular Pathways (e.g., NF-κB suppression)
The effect of this compound on cellular signaling pathways, such as the NF-κB pathway, remains uninvestigated. The NF-κB pathway is a key regulator of inflammation and immune responses, and its modulation by other pyrazole-containing compounds has been noted. However, specific studies on this compound are required to ascertain its effects on this or other cellular pathways.
Data Tables
Due to the lack of available research, no data tables on the biological activities of this compound can be provided at this time.
In Vitro Cell-Based Assays for Biological Response (Excluding Clinical Outcomes)
In vitro studies are crucial for determining the biological response of cells to a specific compound. For this compound, these assays have focused on its antiproliferative, cytotoxic, and antimicrobial properties.
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (In Vitro)
The potential of pyrazole (B372694) derivatives as anticancer agents has been a subject of significant research. waocp.orgnih.govnih.govnih.gov Studies on various cancer cell lines have demonstrated that certain pyrazole compounds can inhibit cell proliferation and induce cell death. nih.govnih.gov
Apoptosis, or programmed cell death, is a key mechanism through which chemotherapeutic agents eliminate cancer cells. waocp.org Research on pyrazole derivatives has shown their ability to induce apoptosis through various signaling pathways. waocp.orgnih.govrsc.orgresearchgate.netnih.gov One common pathway involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptosis. waocp.orgnih.govresearchgate.net For instance, some pyrazole compounds have been found to increase the activity of caspase-3, a crucial enzyme in the execution phase of apoptosis. waocp.orgnih.govresearchgate.net The activation of the caspase-dependent pathway is a significant mechanism by which these compounds induce apoptosis in cancer cells. waocp.org
The cell cycle is a series of events that leads to cell division and replication. Many anticancer drugs function by interrupting the cell cycle, thereby preventing cancer cells from multiplying. Flow cytometry analysis is often used to determine the effects of a compound on the cell cycle distribution. nih.gov Studies on certain pyrazole derivatives have revealed their ability to cause cell cycle arrest at different phases, such as the G0/G1 or S phase. nih.govresearchgate.net For example, treatment of cancer cells with specific pyrazole compounds has led to a significant increase in the sub-G0/G1 phase population, which is indicative of apoptosis. nih.gov
Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal, Anti-leishmanial)
The antimicrobial potential of pyrazole derivatives has been explored against a range of pathogens, including bacteria and fungi. nih.govresearchgate.netnih.gov
The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. It represents the lowest concentration of a compound that will inhibit the visible growth of a microorganism after overnight incubation. nih.govresearchgate.net For pyrazole derivatives, MIC values have been determined against various bacterial and fungal strains. For example, some ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have shown significant activity against Gram-positive and Gram-negative bacteria, as well as several Candida species. nih.govresearchgate.net
| Compound | Microorganism | MIC (μmol/mL) | Reference Compound | MIC (μmol/mL) |
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | E. coli | 0.038 | Ampicillin | 0.033 |
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | P. aeruginosa | 0.067 | Ampicillin | 0.067 |
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | C. parapsilosis | 0.015 | Fluconazole | 0.020 |
This table presents data for illustrative pyrazole derivatives and is not specific to this compound.
Investigating the morphological and ultrastructural changes in microbial cells after treatment with a compound can provide insights into its mechanism of action. researchgate.net While the specific effects of this compound on microbial cell morphology have not been detailed in the provided context, studies on other pyrazole derivatives could involve techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to observe changes in cell shape, size, and internal structures.
Antioxidant Activity (In Vitro Assays)
The investigation of the in vitro antioxidant potential of pyrazole derivatives has been a significant area of research, with numerous studies highlighting their capacity to scavenge free radicals and mitigate oxidative stress. While direct experimental data on the antioxidant activity of this compound is not extensively available in the reviewed literature, the evaluation of structurally related pyrazole compounds provides valuable insights into its potential efficacy. Various in vitro assays are commonly employed to determine the antioxidant capacity of these compounds, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a frequently utilized method.
Research into a series of novel thienyl-pyrazoles demonstrated significant radical scavenging activities. nih.gov For instance, certain derivatives within this series exhibited excellent DPPH radical scavenging capabilities, with IC50 values indicating high potency. nih.gov The IC50 value represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. One study on pyrazole benzimidazolone derivatives also reported noteworthy antioxidant activity, as measured by ferric reducing antioxidant power (FRAP) and total antioxidant capacity (TAC) assays. mdpi.com These findings underscore the potential of the pyrazole scaffold in designing effective antioxidants.
The antioxidant properties of pyrazole derivatives are often attributed to their chemical structure. The pyrazole ring itself, a five-membered heterocycle with two adjacent nitrogen atoms, can act as an antioxidant and may help in reducing lipid peroxidation. nih.gov The presence of specific substituents on the pyrazole core can significantly influence the antioxidant activity. For example, the introduction of hydroxyl or other electron-donating groups can enhance the radical scavenging ability of the molecule.
Interactive Data Table: In Vitro Antioxidant Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Assay Type | Activity (IC50 or equivalent) | Reference |
| Thienyl-pyrazole derivative 5g | DPPH | 0.245 ± 0.01 µM | nih.gov |
| Thienyl-pyrazole derivative 5h | DPPH | 0.284 ± 0.02 µM | nih.gov |
| Pyrazole benzimidazolone 5c | TAC | 14.00 ± 0.14 µM | mdpi.com |
| Pyrazole benzimidazolone 6b | TAC | 12.47 ± 0.02 µM | mdpi.com |
| Pyrazole benzimidazolone 6c | TAC | 12.82 ± 0.10 µM | mdpi.com |
| Pyrazole benzimidazolone 6c | FRAP | 68.97 ± 0.26 µM | mdpi.com |
| Coumarin-pyrazole derivative | DPPH | Promising activity | pharmatutor.org |
Note: The data presented is for structurally related compounds and not for this compound itself.
Antiviral Activity (In Vitro Assays)
The pyrazole nucleus is a prominent scaffold in the development of novel antiviral agents, with derivatives showing activity against a range of viruses. Although specific in vitro antiviral data for this compound is not readily found in the surveyed literature, extensive research on related pyrazole compounds provides a strong basis for its potential antiviral properties.
Studies have shown that pyrazole derivatives can exhibit potent antiviral effects. For example, a pyrazole compound identified as BPR1P0034 was found to have sub-micromolar activity against the influenza virus. nih.gov This compound was identified through high-throughput screening and represents a significant lead in the development of anti-influenza therapeutics. nih.gov The mechanism of action for some pyrazole-based antivirals involves the inhibition of key viral processes such as replication and protein synthesis. nih.gov
Further research into pyrazole derivatives has demonstrated their efficacy against other viruses as well. For instance, certain pyrazole-thiazole conjugates have been synthesized and evaluated for their antiviral potential against SARS-CoV-2. rsc.org Additionally, newly synthesized pyrazole derivatives have been tested against Newcastle disease virus (NDV), with some compounds showing complete protection in in ovo assays. nih.gov The antiviral activity of these compounds is often assessed using methods like plaque reduction assays, which measure the inhibition of virus-induced cell death. rsc.org
The structural features of pyrazole derivatives play a crucial role in their antiviral activity. The core pyrazole ring, combined with various substituents, allows for a wide range of chemical diversity and the potential to target different viral proteins or host cell factors involved in the viral life cycle. rsc.orgnih.gov
Interactive Data Table: In Vitro Antiviral Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Virus | Assay Type | Activity (IC50 or EC50) | Reference |
| BPR1P0034 | Influenza A/WSN/33 | Plaque Reduction Assay | 0.42 ± 0.11 µM | nih.gov |
| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | - | 7 µg/ml (EC50) | researchgate.net |
| Pyrazole-indole conjugate 14b | - | - | - | researchgate.net |
| Hydrazone 6 | Newcastle disease virus | Hemagglutination Inhibition | 100% protection | nih.gov |
| Thiazolidinedione derivative 9 | Newcastle disease virus | Hemagglutination Inhibition | 100% protection | nih.gov |
| Pyrazolopyrimidine derivative 7 | Newcastle disease virus | Hemagglutination Inhibition | 95% protection | nih.gov |
Note: The data presented is for structurally related compounds and not for this compound itself.
Mechanistic Insights from Structural Homology and Pharmacophore Modeling
In the absence of direct experimental data for this compound, mechanistic insights into its potential biological activities can be derived from the principles of structural homology and pharmacophore modeling. These computational approaches are invaluable in predicting the biological profile of a compound based on its structural similarity to known active molecules and the spatial arrangement of its key chemical features.
Structural Homology:
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known to be a core component of numerous biologically active compounds. nih.govmdpi.com The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. For this compound, the key structural features include the ethyl carboxylate group at position 3 and the propyl group at position 4.
Ethyl Carboxylate Group: The presence of an ester group, such as the ethyl carboxylate at the 3-position, is a common feature in many biologically active pyrazoles. This group can participate in hydrogen bonding and other interactions with biological targets. The synthesis of various ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives has been reported, with some showing significant anti-inflammatory activity. rsc.org
By comparing the structure of this compound to other pyrazole-3-carboxylate derivatives with known antioxidant or antiviral activities, it is possible to infer its potential. For instance, if other pyrazoles with similar substitution patterns exhibit a certain activity, it is plausible that the target compound may share a similar mechanism of action.
Pharmacophore Modeling:
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a specific biological activity. A pharmacophore model for a particular activity can be developed based on a set of known active compounds. This model can then be used to screen new compounds for their potential to exhibit the same activity.
For antioxidant activity, a pharmacophore model for pyrazole derivatives might include features such as hydrogen bond donors/acceptors and aromatic rings, which are known to be important for radical scavenging. mdpi.comnih.gov The pyrazole ring itself can act as a scaffold to correctly orient these features for optimal interaction with free radicals.
In the context of antiviral activity, a pharmacophore model would depend on the specific viral target. For example, if the target is a viral enzyme, the pharmacophore would represent the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the inhibitor and the enzyme's active site. Molecular docking studies, a related computational technique, can be used to predict the binding mode of a compound within the active site of a target protein, providing further mechanistic insights. mdpi.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis
Influence of the Propyl Substituent at Position 4 on Activity and Properties
The C4 position of the pyrazole (B372694) ring is crucial for modulating the biological and chemical properties of its derivatives. mdpi.com Electrophilic substitution reactions, for instance, preferentially occur at this position. The introduction of an alkyl group, such as a propyl substituent, at C4 can significantly impact the molecule's profile through steric and electronic effects.
Influence Conformation: The propyl group can influence the orientation of other substituents on the ring, which can be critical for binding to a receptor.
Modulate Lipophilicity: The addition of a propyl group increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and its pharmacokinetic profile.
Steric Hindrance: The bulk of the propyl group can provide steric hindrance, which may either enhance or diminish activity depending on the target. For example, in some enzyme inhibitors, a C4 substituent can orient the other parts of the molecule for optimal interaction with the active site.
In a study on pyrazole-based inhibitors, modifications at the C4 position were explored to enhance neuroprotective activity. nih.gov While this study did not specifically use a propyl group, it highlights the importance of this position for activity. The electronic effect of the propyl group is that of a weak electron-donating group, which can slightly increase the electron density of the pyrazole ring.
Role of the Ethyl Ester at Position 3
The ethyl carboxylate group at the C3 position is a key feature of this molecule and many other biologically active pyrazoles. nih.govumich.edu This functional group can participate in hydrogen bonding through its oxygen atoms, acting as a hydrogen bond acceptor. This is a critical interaction for the binding of many drugs to their protein targets.
Hydrogen Bonding: The carbonyl oxygen is a strong hydrogen bond acceptor.
Lipophilicity: The ethyl group adds a degree of lipophilicity compared to a methyl ester, which can be advantageous for cell permeability.
Metabolic Stability: Esters are susceptible to hydrolysis by esterases in the body, which can be a metabolic liability or a feature of a prodrug strategy. The rate of hydrolysis can be influenced by the steric bulk of the alcohol portion of the ester.
In the development of cannabinoid receptor antagonists, a carboxamido group at the C3 position was found to be a requirement for potent activity, highlighting the importance of a substituent at this position that can engage in specific interactions. nih.gov While an ester and an amide are different, they share the ability to act as hydrogen bond acceptors. The choice between an ester and other groups like a carboxylic acid or an amide at this position can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties. For instance, converting the ester to a carboxylic acid would increase polarity and introduce a strong hydrogen bond donor and acceptor, which could lead to different biological activities and properties. nih.gov
Impact of N-Substitution (e.g., 1H vs. N-alkylated derivatives) on Biological Activity and Chemical Properties
The substitution at the N1 position of the pyrazole ring is a critical determinant of its biological and chemical properties. researchgate.netmdpi.com The parent compound, Ethyl 4-propyl-1H-pyrazole-3-carboxylate, is an N-unsubstituted pyrazole, meaning it possesses a proton on one of the nitrogen atoms. This N-H group is a hydrogen bond donor and is involved in the tautomerism of the pyrazole ring.
N-alkylation, the replacement of the N-H proton with an alkyl group, has several significant consequences:
Elimination of Tautomerism: N-alkylation locks the pyrazole into a single tautomeric form, which can be crucial for defining a specific three-dimensional structure for receptor binding.
Modulation of Physicochemical Properties: The N-H group is a key site for hydrogen bonding. Its removal and replacement with an alkyl group can decrease polarity and increase lipophilicity, affecting solubility and cell permeability.
Steric Effects: The size of the N-alkyl group can influence the conformation of the molecule and its ability to fit into a binding site. Studies have shown that even a simple N-methylation can significantly alter biological activity. nih.gov
Regioselectivity: In unsymmetrically substituted pyrazoles, N-alkylation can result in two different regioisomers, which may have distinct biological activities. The regioselectivity of this reaction is influenced by the nature of the substituents on the pyrazole ring. researchgate.net
For example, in a series of cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the N1 position was found to be essential for high-affinity binding. nih.gov This demonstrates that a large, specific N-substituent can be a key pharmacophoric element. In contrast, for other targets, the N-H may be essential for activity, acting as a crucial hydrogen bond donor in the ligand-receptor interaction.
Comparison with Other Pyrazole-3-carboxylate Analogues
To further understand the SAR of this compound, it is useful to compare it with other pyrazole-3-carboxylate analogues. The biological activity of these compounds can be finely tuned by varying the substituents at the N1, C4, and C5 positions.
| Compound/Analogue | N1-Substituent | C3-Substituent | C4-Substituent | C5-Substituent | Reported/Potential Biological Activity | Reference |
| This compound | H | Ethyl carboxylate | Propyl | H | General pyrazole scaffold | - |
| SR141716A | 2,4-Dichlorophenyl | Piperidinyl-carboxamide | Methyl | 4-Chlorophenyl | Cannabinoid receptor 1 antagonist | nih.gov |
| Celecoxib | 4-Sulfonamidophenyl | H | Methyl | Trifluoromethyl | COX-2 inhibitor | nih.gov |
| 1-Methyl-5-(ureido)-1H-pyrazole-4-carboxylic acid ethyl ester analogue | Methyl | Ethyl carboxylate | Ureido | Varies | Neutrophil chemotaxis inhibitors | nih.gov |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate analogue | Phenyl | Ethyl carboxylate | H | Amino | Precursor for fused pyrimidines | researchgate.net |
This table illustrates the vast chemical space and diverse biological activities that can be achieved from the pyrazole-3-carboxylate scaffold. For instance, the highly decorated pyrazole, SR141716A, with bulky aromatic groups at N1 and C5, a methyl at C4, and a carboxamide at C3, is a potent and selective CB1 receptor antagonist. nih.gov This is in stark contrast to our title compound, which is much simpler in its substitution pattern.
The anti-inflammatory drug Celecoxib, another pyrazole derivative, features a trifluoromethyl group at C3 and a p-sulfonamidophenyl group at N1, highlighting the effectiveness of specific electron-withdrawing groups and a large N-aryl substituent for achieving COX-2 selectivity. nih.gov
The comparison reveals that while the this compound itself is a relatively simple molecule, its core structure is present in a wide range of biologically active compounds. The specific combination of a 4-propyl group, a 3-ethyl ester, and an unsubstituted N1 position provides a unique set of properties that could be exploited for the development of new therapeutic agents. Further derivatization at the N1 position, in particular, would likely lead to compounds with significantly different and potentially enhanced biological activities.
Emerging Non Clinical Applications and Material Science Relevance
Application as Corrosion Inhibitors
The use of organic heterocyclic compounds is a primary strategy for protecting metals, such as mild steel, from corrosion, particularly in acidic environments common in industrial processes like pickling. Pyrazole (B372694) derivatives, including structures analogous to ethyl 4-propyl-1H-pyrazole-3-carboxylate, have demonstrated significant efficacy as corrosion inhibitors. Their protective action is attributed to their ability to adsorb onto the metal surface, creating a barrier that isolates the metal from the corrosive medium.
The effectiveness of pyrazole-based inhibitors stems from their molecular structure. The pyrazole ring contains nitrogen heteroatoms with lone pairs of electrons, and the molecule possesses π-electrons. These features, along with the oxygen atom in the carboxylate group of this compound, serve as active centers for adsorption onto the metal surface.
The adsorption process can occur through two main mechanisms:
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
Chemisorption: This is a stronger interaction involving the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal, forming a coordinate bond.
Studies on related pyrazole carboxylate inhibitors show that their adsorption often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. nih.govacs.orgabechem.comsemanticscholar.org The calculated Gibbs free energy of adsorption (ΔG°ads) for similar compounds, such as ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate, was found to be approximately -44.94 kJ/mol. nih.gov Values around -40 kJ/mol or more negative are indicative of a strong interaction that involves charge sharing or transfer, suggesting that the mechanism is predominantly chemisorption. nih.govabechem.com This strong, stable adsorption is crucial for effective and lasting corrosion protection.
The adsorption of inhibitor molecules onto the metal results in the formation of a thin, protective film. This film acts as a physical barrier, blocking the active sites on the metal surface where corrosion would typically occur and preventing corrosive species (like chloride ions) from reaching the surface. nih.govabechem.com
The formation and effectiveness of this film are confirmed by electrochemical techniques. Electrochemical Impedance Spectroscopy (EIS) studies on steel treated with pyrazole inhibitors show a significant increase in charge-transfer resistance (Rp) and a decrease in double-layer capacitance (Cdl) as inhibitor concentration rises. nih.govresearchgate.net
The increase in Rp indicates that the transfer of charge required for the corrosion process is being effectively hindered. nih.gov
The decrease in Cdl is attributed to the displacement of water molecules by the organic inhibitor molecules at the metal-solution interface, which increases the thickness of the electrical double layer. nih.govacs.org
Surface analysis techniques like Scanning Electron Microscopy (SEM) provide visual confirmation of the protective film. While untreated steel surfaces exposed to acid appear rough and damaged, surfaces treated with pyrazole inhibitors are noticeably smoother, confirming the presence of an adsorbed protective layer. nih.govresearchgate.net
| Inhibitor | Concentration (M) | Charge-Transfer Resistance (Rp, Ω·cm²) | Double-Layer Capacitance (Cdl, µF·cm⁻²) | Inhibition Efficiency (%) |
|---|---|---|---|---|
| Blank (None) | 0 | 60 | 85.4 | - |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | 10⁻⁵ | 315 | 35.7 | 80.9 |
| 10⁻³ | 708 | 24.1 | 91.5 |
Use as Ligands in Coordination Chemistry
The pyrazole scaffold is a fundamental ligand in coordination chemistry. researchgate.netresearchgate.net The two adjacent nitrogen atoms in the pyrazole ring are excellent donor sites for coordinating with metal ions. This compound combines the pyrazole ring with a carboxylate group, making it a potentially versatile heteroditopic ligand capable of forming stable chelate rings or bridging multiple metal centers to create coordination polymers. acs.orgworktribe.com
Research on mixed-ligand systems has demonstrated that pyrazole-carboxylate ligands can be used to construct complex architectures with interesting structural and magnetic properties. For example, coordination polymers have been synthesized using bis-pyrazole ligands in conjunction with dicarboxylate co-ligands and metal ions like Co(II) and Cu(II). acs.orgworktribe.com In these structures, the pyrazole nitrogens and carboxylate oxygens coordinate to the metal centers, leading to the formation of 2D sheets or 3D frameworks. acs.org Similarly, mononuclear complexes of Cd(II), Cu(II), and Fe(II) have been synthesized using pyrazole-acetamide ligands, where the pyrazole nitrogen and amide oxygen atoms coordinate to the metal. nih.gov Given these precedents, this compound is an excellent candidate for creating novel metal-organic frameworks (MOFs) and coordination complexes.
Potential in Agrochemical Research (e.g., Fungicides, Insecticides)
The pyrazole ring is a key structural motif in a wide range of commercial pesticides. researchgate.net Pyrazole-containing compounds have been developed as potent fungicides and insecticides, often exhibiting broad-spectrum activity and novel modes of action. google.comnih.gov
For instance, pyrazole carboxamides are a major class of fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiration of fungi. Commercial fungicides often incorporate pyrazole derivatives; one such product, Pyrazole 45WP, combines the pyrazole-related compound pyraclostrobin (B128455) with tebuconazole (B1682727) to provide both systemic and contact action against a variety of plant fungal diseases. irfarm.comkissanghar.pk Furthermore, patents describe novel substituted pyrazole compounds as being effective against both chemical-sensitive and chemical-resistant insects and fungi. google.com The structural similarity of this compound to these active agrochemicals suggests its potential as a lead compound for the development of new fungicides or insecticides.
Role as Building Blocks in Complex Organic Synthesis
In synthetic organic chemistry, readily functionalized heterocyclic compounds are invaluable as building blocks for constructing more complex molecules. Ethyl pyrazole carboxylates are particularly useful intermediates. nih.govmdpi.com The pyrazole ring is stable, and the ester group can be easily modified through reactions like hydrolysis, amidation, or reduction.
Ethyl pyrazole carboxylates serve as precursors in the synthesis of a variety of fused heterocyclic systems with significant pharmacological activity. For example:
They can be transformed into pyrazolo[3,4-d]pyrimidines, a class of compounds investigated for various biological activities.
The Vilsmeier-Haack reaction can be used to introduce a formyl group onto the pyrazole ring, creating a key intermediate for further elaboration. researchgate.net
They are used as starting materials for synthesizing complex molecules like tetrahydropyrazolopyridinones, which have been identified as highly selective enzyme inhibitors. acs.org
Coupling reactions with other molecules, such as N-Boc-azetidines, demonstrate their utility in creating novel amino acid-like building blocks for peptide synthesis and drug discovery. researchgate.net
The presence of the propyl group and the ethyl ester on the pyrazole core of this compound makes it a versatile platform for generating molecular diversity in drug discovery and materials science.
Development as Fluorescent Probes or Dyes
Fluorescent probes are indispensable tools in biological imaging and chemical sensing. The pyrazole scaffold has emerged as a privileged structure in the design of such probes due to its favorable electronic properties, high quantum yields, and synthetic accessibility. nih.govrsc.orgbenthamdirect.comdntb.gov.ua
Many pyrazole derivatives exhibit fluorescence, often functioning as "turn-on" sensors. rsc.org In this mechanism, the probe itself is non-fluorescent or weakly fluorescent. Upon binding to a specific target analyte (such as a metal ion), a conformational change or chelation-enhanced fluorescence (CHEF) effect occurs, leading to a dramatic increase in fluorescence intensity. researchgate.net
Examples from recent literature include:
A pyrazole-based sensor that shows a 30-fold increase in fluorescence upon binding to Fe³⁺ ions. rsc.org
A coumarin-pyrazole probe designed for the highly selective and sensitive detection of phosgene (B1210022) gas, with a detection limit in the nanomolar range. rsc.org
Pyrazole-porphyrin conjugates developed for the optical detection of metal ions like Zn²⁺ and Cd²⁺. acs.org
The structure of this compound, containing N-donor atoms and a conjugated system, provides the necessary electronic framework for fluorescence. By incorporating it into larger molecular systems, it could be developed into selective fluorescent probes for detecting specific ions or molecules in environmental or biological samples.
| Probe Type | Target Analyte | Sensing Mechanism | Observed Change | Reference |
|---|---|---|---|---|
| Simple Pyrazole Derivative | Fe³⁺/Fe²⁺ | Turn-on Fluorescence | 30x fluorescence increase for Fe³⁺ | rsc.org |
| Coumarin-Pyrazole Hybrid | Phosgene | Turn-on Fluorescence | High selectivity, 4.78 nM detection limit | rsc.org |
| Pyrazole-Rhodamine Conjugate | Hg²⁺ | CHEF / Turn-on | Color change from colorless to pink | researchgate.net |
Future Directions and Research Challenges
Exploration of Novel Synthetic Routes with Improved Atom Economy and Sustainability
The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that are often hampered by harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. researchgate.net A primary research challenge is the development of synthetic pathways to Ethyl 4-propyl-1H-pyrazole-3-carboxylate that are not only efficient but also adhere to the principles of green chemistry.
Future research should focus on one-pot, multicomponent reactions which are inherently more atom-economical. nih.govnih.gov The use of environmentally benign solvents, or even solvent-free conditions utilizing techniques like grinding, presents a promising and sustainable alternative to traditional methods. researchgate.net Furthermore, the exploration of novel catalytic systems, such as nano-catalysts or reusable catalysts like Bi2O3/ZrO2, could significantly enhance reaction efficiency and sustainability. nih.gov A comparative analysis of potential green synthetic routes is presented in Table 1.
Table 1: Potential Green Synthetic Routes for Pyrazole-3-carboxylate Derivatives
| Synthetic Strategy | Key Features | Potential Advantages for this compound |
|---|---|---|
| Multicomponent Reactions | One-pot synthesis involving three or more reactants. | High atom economy, reduced waste, simplified purification. nih.gov |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to accelerate reactions. | Shorter reaction times, milder conditions, improved yields. rsc.org |
| Microwave-Irradiated Synthesis | Application of microwave energy to drive reactions. | Rapid heating, enhanced reaction rates, potential for solvent-free conditions. rsc.org |
| Catalysis with Reusable Catalysts | Employment of catalysts that can be easily recovered and reused. | Reduced catalyst waste, cost-effectiveness, environmentally friendly. nih.gov |
| Solvent-Free Grinding | Mechanical mixing of solid reactants. | Elimination of hazardous solvents, simple workup, high efficiency. researchgate.net |
Deeper Understanding of Mechanistic Pathways for Biological Effects (in vitro)
While the biological activities of numerous pyrazole derivatives are well-documented, the specific in vitro effects of this compound remain to be elucidated. nih.govresearchgate.net A crucial area of future research will be to investigate its potential as an anti-inflammatory, antimicrobial, or anticancer agent through a series of in vitro assays.
Initial studies should involve screening against a panel of relevant biological targets. For instance, its anti-inflammatory potential could be assessed through assays targeting cyclooxygenase (COX) enzymes. nih.gov Similarly, its antimicrobial activity could be determined against a range of pathogenic bacteria and fungi. minia.edu.egnih.gov Should initial screenings prove promising, subsequent research must delve into the specific molecular mechanisms of action. This would involve identifying the precise cellular pathways and molecular targets with which the compound interacts to exert its biological effects. Understanding these mechanistic pathways is fundamental for any future drug development efforts. Molecular docking studies could also be employed to predict and rationalize the binding interactions with potential biological targets. nih.gov
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
The core structure of this compound offers multiple points for chemical modification, making it an ideal candidate for the generation of a diverse library of derivatives. High-throughput screening (HTS) and combinatorial chemistry are powerful tools that can accelerate the discovery of new and more potent bioactive compounds based on this scaffold. acs.orgchemmethod.com
A combinatorial approach would involve the systematic variation of substituents at different positions of the pyrazole ring. mdpi.comnih.gov For example, the ethyl ester group could be converted to a range of amides or other esters, and the propyl group at the 4-position could be replaced with other alkyl or aryl groups. The resulting library of compounds could then be subjected to HTS to rapidly identify derivatives with enhanced biological activity or improved physicochemical properties. nih.gov This strategy significantly increases the efficiency of the lead discovery process compared to traditional, one-by-one synthesis and testing.
Advanced Computational Modeling for Precise Activity Prediction and Optimization
Computational chemistry offers a powerful and cost-effective means to guide the design and optimization of novel pyrazole derivatives. eurasianjournals.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into the structural features that govern the biological activity of these compounds. nih.govnih.govej-chem.org
For this compound and its derivatives, 5D-QSAR studies could be employed to develop predictive models that correlate the three-dimensional structural and electronic properties of the molecules with their biological activity. nih.gov These models can then be used to virtually screen new, yet-to-be-synthesized derivatives, prioritizing those with the highest predicted potency. Molecular docking simulations can further elucidate the binding modes of these compounds within the active sites of their biological targets, providing a rational basis for structural modifications aimed at improving binding affinity and selectivity. nih.govnih.gov The integration of these computational approaches can significantly streamline the drug discovery and development process. eurasianjournals.com
Development of Functional Materials Incorporating the Pyrazole-3-carboxylate Moiety
The applications of pyrazole derivatives extend beyond the realm of medicinal chemistry into materials science. mdpi.com The unique electronic and coordination properties of the pyrazole ring make it an attractive building block for the development of novel functional materials. ijrpr.com Research into the potential of this compound in this area is a promising, yet largely unexplored, frontier.
Future studies could investigate the incorporation of this pyrazole-3-carboxylate moiety into polymers, which could lead to materials with interesting photophysical or conductive properties. mdpi.com The ability of the pyrazole nitrogen atoms to coordinate with metal ions also suggests potential applications in the design of metal-organic frameworks (MOFs) or as ligands in catalysis. The specific impact of the ethyl ester and 4-propyl substituents on the properties of such materials would be a key area of investigation.
Q & A
Q. What are the standard synthetic routes for Ethyl 4-propyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazines with β-ketoesters or alkylation of preformed pyrazole cores. For example, trifluoroacetic acid and azido(trimethyl)silane are used under controlled temperatures (e.g., 50°C) to achieve regioselective substitution . Optimization of base catalysts (e.g., K₂CO₃) and solvent polarity (e.g., N,N-dimethylacetamide) can improve yields by minimizing side reactions like over-alkylation or hydrolysis .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, pyrazole protons typically resonate at δ 7.8–8.0 ppm in CDCl₃ .
- X-ray Crystallography: SHELX and SIR97 software are widely used for structure refinement. Hydrogen bonding patterns (e.g., C–H⋯O interactions) are analyzed to validate molecular packing .
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ions (e.g., m/z 271.1064 for C₁₃H₁₃N₅O₂) and fragmentation pathways .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of vapors during synthesis .
- Waste Disposal: Collect organic waste in sealed containers for incineration by certified facilities .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?
Regioselectivity is influenced by steric and electronic factors. For example, bulky substituents on the pyrazole nitrogen (e.g., benzyl groups) direct electrophilic attacks to the less hindered position. Computational modeling (DFT) predicts reactive sites, while experimental validation uses substituent-directed lithiation or Sonogashira coupling .
Q. What strategies resolve contradictions between crystallographic data and computational predictions for hydrogen bonding networks?
Discrepancies often arise from dynamic solvent effects or crystal packing forces. To address this:
- Compare multiple crystal forms (polymorphs) using SHELXL refinement .
- Use graph-set analysis (R₂²(8) motifs) to classify hydrogen bonds and identify dominant interactions .
- Validate with temperature-dependent NMR or IR spectroscopy to assess solution-state behavior .
Q. How can synthetic byproducts be minimized in large-scale reactions?
- Reaction Monitoring: TLC or in-situ FTIR tracks intermediate formation.
- Purification: Flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) isolates the target compound from byproducts like diastereomers or unreacted precursors .
- Catalyst Optimization: Transition-metal catalysts (e.g., Pd/C) enhance selectivity in cross-coupling steps .
Q. What role do substituents play in modulating the compound’s biological activity?
The propyl group at C4 and ester moiety at C3 influence lipophilicity and binding affinity. For instance:
- Enzyme Inhibition: Methyl or trifluoromethyl groups enhance interactions with hydrophobic enzyme pockets .
- Solubility: Ethyl esters balance polarity for cell-membrane permeability, as seen in analogs like Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate .
Methodological Tables
| Parameter | Typical Value | Reference |
|---|---|---|
| Melting Point | 81–83.8°C (light yellow solid) | |
| HRMS (C₁₃H₁₃N₅O₂) | m/z 271.1064 (Calcd), 271.1065 | |
| Chromatography (Rf) | 0.52 in cyclohexane/EtOAc (2:1) | |
| NMR Shift (¹H, pyrazole CH) | δ 7.81 ppm (CDCl₃) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
